1-(benzenesulfonyl)-3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
1-(Benzenesulfonyl)-3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the class of halogenated heterocycles It is characterized by the presence of a benzenesulfonyl group, an iodine atom, and a methoxy group attached to a pyrrolo[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzenesulfonyl)-3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine typically involves the iodination of a pyrrolo[2,3-b]pyridine derivative followed by the introduction of the benzenesulfonyl and methoxy groups. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the pyrrolo[2,3-b]pyridine ring. Subsequent reactions with benzenesulfonyl chloride and methanol under appropriate conditions yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzenesulfonyl)-3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to remove the iodine atom.
Coupling Reactions: The benzenesulfonyl group can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands for cross-coupling reactions.
Major Products:
- Substituted derivatives with various functional groups replacing the iodine atom.
- Oxidized products such as sulfoxides or sulfones.
- Coupled products with new carbon-carbon bonds .
Scientific Research Applications
1-(Benzenesulfonyl)-3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes and other protein targets.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving sulfonyl-containing compounds.
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with protein active sites, while the iodine and methoxy groups can modulate the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of specific biological pathways, making the compound useful in drug discovery and development .
Comparison with Similar Compounds
- 2-Chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
- 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine
- 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine
Comparison: Compared to these similar compounds, 1-(benzenesulfonyl)-3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C14H11IN2O3S |
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Molecular Weight |
414.22 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3-iodo-6-methoxypyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H11IN2O3S/c1-20-13-8-7-11-12(15)9-17(14(11)16-13)21(18,19)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
NUAUJXOIZWJXPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=C1)C(=CN2S(=O)(=O)C3=CC=CC=C3)I |
Origin of Product |
United States |
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